Furimazine

Catalog No.
S528571
CAS No.
1374040-24-0
M.F
C24H19N3O2
M. Wt
381.435 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furimazine

CAS Number

1374040-24-0

Product Name

Furimazine

IUPAC Name

8-benzyl-2-(furan-2-ylmethyl)-6-phenylimidazo[1,2-a]pyrazin-3-ol

Molecular Formula

C24H19N3O2

Molecular Weight

381.435 g/mol

InChI

InChI=1S/C24H19N3O2/c28-24-21(15-19-12-7-13-29-19)26-23-20(14-17-8-3-1-4-9-17)25-22(16-27(23)24)18-10-5-2-6-11-18/h1-13,16,28H,14-15H2

InChI Key

BUFSEVFXVCFYKY-UHFFFAOYSA-N

SMILES

C(C1=CC=CC=C1)C1=C2N(C=C(N1)C1=CC=CC=C1)C(C(=N2)CC=2OC=CC2)=O

Solubility

Soluble in DMSO

Synonyms

Furimazine

Description

The exact mass of the compound Furimazine is 381.1477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Furimazine is a synthetic compound that serves as a substrate for NanoLuc luciferase, a highly efficient bioluminescent enzyme derived from the deep-sea shrimp Oplophorus gracilirostris. This compound is notable for its ability to produce intense luminescence in the presence of NanoLuc luciferase, making it a valuable tool in various biological and medical research applications. The chemical structure of furimazine is based on an imidazopyrazinone core, which contributes to its unique luminescent properties and its effectiveness in bioluminescence imaging techniques.

Furimazine's mechanism of action revolves around its interaction with NanoLuc® luciferase. The luciferase enzyme binds furimazine in its active site, and in the presence of ATP and oxygen, a series of reactions occur. These reactions culminate in the oxidation of furimazine and the release of energy as light []. This bioluminescent signal allows researchers to monitor various biological processes, such as gene expression and protein-protein interactions, in real-time.

Case Study

NanoLuc® luciferase reporter assays are widely used to study gene expression in living cells. By linking a gene promoter to the NanoLuc® luciferase gene, researchers can measure the activity of the promoter and quantify gene expression levels based on the emitted light signal [].

Furimazine is a small organic molecule that plays a crucial role in bioluminescence (). It acts as a cofactor for specific luciferase enzymes, which are responsible for producing light in various organisms. Understanding the function of furimazine and its interaction with luciferase is valuable in several scientific research areas.

Optogenetics

Optogenetics is a powerful technique that utilizes light to control the activity of genetically modified cells. Researchers can engineer cells to express light-sensitive proteins, such as channelrhodopsin, which activate upon exposure to specific wavelengths of light. Furimazine can be used in combination with engineered luciferases to create a genetically encoded biosensor for monitoring cellular activity (). By measuring the bioluminescence produced by the luciferase-furimazine complex, scientists can gain insights into cellular processes like gene expression or signaling pathways.

Bioluminescence Imaging

Furimazine is a valuable tool for bioluminescence imaging, a technique that allows researchers to visualize biological processes in living organisms. Bioluminescent reporters, consisting of luciferase genes linked to promoters of interest, are introduced into cells or tissues. When the promoter is active, it drives the production of luciferase, which in turn utilizes furimazine to emit light. By monitoring the emitted light, scientists can track gene expression patterns, monitor cell viability, and study various biological phenomena in living organisms ().

Furimazine undergoes a bioluminescent reaction when catalyzed by NanoLuc luciferase. This reaction is characterized by the oxidation of furimazine, resulting in the emission of light. The reaction is ATP-independent, which distinguishes it from other luciferase substrates that require adenosine triphosphate for luminescence. The general reaction can be summarized as follows:

  • Enzyme-Substrate Interaction: NanoLuc luciferase binds to furimazine.
  • Oxidation: The enzyme catalyzes the oxidation of furimazine.
  • Light Emission: This oxidation leads to the release of photons, producing a bright glow.

The efficiency and brightness of this reaction make furimazine particularly suitable for high-sensitivity imaging applications in live cells and animal models .

Furimazine exhibits significant biological activity, primarily through its role as a substrate for NanoLuc luciferase in bioluminescence assays. Studies have shown that while furimazine is effective in generating luminescent signals, it can also exhibit cytotoxic effects at higher concentrations. In vitro studies demonstrated that furimazine can induce hydropic dystrophy and necrosis in hepatocytes when administered intravenously over extended periods . Furthermore, modifications to the furimazine structure have been explored to enhance its biocompatibility and reduce toxicity while maintaining luminescent properties .

The synthesis of furimazine typically involves multi-step organic reactions that create the imidazopyrazinone framework. Common methods include:

  • Condensation Reactions: Combining appropriate precursors to form the imidazopyrazinone core.
  • Functionalization: Introducing various substituents at specific positions on the core to enhance solubility and luminescent properties.
  • Purification: Employing techniques such as chromatography to isolate pure furimazine from reaction mixtures.

Recent advancements have led to the development of novel derivatives of furimazine with modified functional groups at positions C-6 and C-8, aimed at improving its performance in bioluminescence assays .

Interaction studies involving furimazine focus on its compatibility with various biological systems and its effects on cellular health. Research has indicated that while furimazine is effective as a substrate, its cytotoxicity can limit its application in certain contexts. For instance, modifications to create caged derivatives have been explored to enhance membrane permeability and reduce toxicity while allowing for prolonged imaging capabilities . These studies are crucial for optimizing experimental conditions in live-cell imaging applications.

Furimazine is part of a broader class of bioluminescent substrates used with luciferases. Here are some similar compounds along with their unique features:

Compound NameStructure TypeUnique Features
LuciferinThiazole-basedRequires ATP for luminescence; used with firefly luciferase.
D-luciferinThiazole derivativeCommonly used in bioluminescence assays; less bright than furimazine.
CoelenterazineBenzothiazoleNatural substrate for Renilla luciferase; requires oxygen for reaction.
Cypridina luciferinMarine organism-derivedProduces light in the presence of specific luciferases; less widely used than furimazine.

Furimazine stands out due to its high brightness, ATP-independent luminescence, and compatibility with advanced imaging techniques such as NanoLuc Binary Technology, making it a preferred choice for many researchers .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Exact Mass

381.1477

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-01-29
1: Kim J, Grailhe R. Nanoluciferase signal brightness using furimazine substrates opens bioluminescence resonance energy transfer to widefield microscopy. Cytometry A. 2016 Aug;89(8):742-6. doi: 10.1002/cyto.a.22870. Epub 2016 May 3. PubMed PMID: 27144967.

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